Cas no 1806881-99-1 (4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid)

4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid
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- インチ: 1S/C9H8F3NO2/c1-4-3-13-5(2-6(14)15)8(10)7(4)9(11)12/h3,9H,2H2,1H3,(H,14,15)
- InChIKey: FKTOGIMUMBAJAL-UHFFFAOYSA-N
- ほほえんだ: FC1C(CC(=O)O)=NC=C(C)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 50.2
4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033207-250mg |
4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid |
1806881-99-1 | 95% | 250mg |
$980.00 | 2022-03-31 | |
Alichem | A029033207-500mg |
4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid |
1806881-99-1 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
Alichem | A029033207-1g |
4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid |
1806881-99-1 | 95% | 1g |
$3,010.80 | 2022-03-31 |
4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid 関連文献
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4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acidに関する追加情報
Introduction to 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic Acid (CAS No. 1806881-99-1)
4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806881-99-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivative family, characterized by its unique structural features that include a difluoromethyl group, a fluoro substituent, and a methyl group, all of which contribute to its distinct chemical properties and potential biological activities.
The molecular structure of 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid consists of a pyridine ring substituted at the 2-position with an acetic acid moiety, while the 3-position and 5-position are adorned with fluorine and methyl groups, respectively. The presence of the difluoromethyl group at the 4-position is particularly noteworthy, as it introduces electron-withdrawing effects that can influence the reactivity and binding affinity of the molecule. This structural configuration makes it a promising candidate for further exploration in drug discovery and material science applications.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid has emerged as a compound of interest due to its potential to serve as a key intermediate in the synthesis of various bioactive molecules. The fluorine atoms incorporated into its structure not only enhance its metabolic stability but also improve its interaction with biological targets, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid is its versatility in chemical modifications. The acetic acid side chain at the 2-position provides a reactive site for further functionalization, allowing researchers to tailor the molecule's properties for specific applications. For instance, it can be converted into esters, amides, or other derivatives that may exhibit different biological activities. This flexibility underscores its significance as a building block in synthetic chemistry.
Recent studies have highlighted the role of pyridine derivatives in addressing various therapeutic challenges. The structural motifs present in 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid are known to interact with biological receptors and enzymes, making it a valuable candidate for developing drugs targeting neurological disorders, infectious diseases, and cancer. The unique electronic properties imparted by the difluoromethyl and fluoro groups enhance its binding affinity to these targets, potentially leading to more effective therapeutic interventions.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for developing novel pesticides and herbicides. The structural features of 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid contribute to its ability to interfere with metabolic pathways in pests while maintaining low toxicity to non-target organisms. This balance is crucial for creating environmentally sustainable agricultural solutions.
In terms of synthetic methodologies, 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid can be synthesized through multi-step organic reactions that involve fluorination techniques, alkylation, and acylation processes. The availability of high-quality starting materials and advanced catalytic systems has made it feasible to produce this compound with high yield and purity. These advancements in synthetic chemistry have facilitated its widespread use in research laboratories worldwide.
The pharmacological evaluation of 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses and tumor growth. Additionally, preliminary animal models have shown potential therapeutic benefits in treating neurological conditions by modulating neurotransmitter activity. These findings warrant further investigation into its clinical applicability.
As research continues to evolve, the demand for specialized compounds like 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid is expected to grow. Its unique structural features and versatile reactivity make it an indispensable tool for chemists and biologists working on cutting-edge drug discovery projects. The ongoing development of new synthetic routes and analytical techniques will further enhance its accessibility and utility across various scientific disciplines.
In conclusion, 4-(Difluoromethyl)-3-fluoro-5-methylpyridine-2-acetic acid (CAS No. 1806881-99-1) represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its structural complexity, combined with its potential biological activities, positions it as a key player in the development of novel therapeutic agents and agrochemicals. As scientific understanding progresses, this compound is poised to play an increasingly important role in addressing global health challenges.
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